Kinase Inhibition: p38 MAPK Inhibitory Activity of Phenoxyphenyl Ureas
In a study evaluating a series of phenoxyphenyl urea derivatives, several compounds demonstrated greater than 50% inhibition of p38 kinase activity at a concentration of 10 µM [1]. The parent (4-phenoxyphenyl)urea scaffold serves as the core structure for these active compounds, with modifications such as additional phenyl or heteroaryl groups enhancing activity. For comparison, the widely used p38 inhibitor SB203580 exhibits an IC₅₀ of approximately 50 nM in similar assays, indicating that while the phenoxyphenyl urea scaffold provides a baseline inhibitory effect, further structural optimization is required to achieve comparable potency .
| Evidence Dimension | p38 MAPK inhibition |
|---|---|
| Target Compound Data | Derivatives >50% inhibition at 10 µM |
| Comparator Or Baseline | SB203580: IC₅₀ ≈ 50 nM |
| Quantified Difference | Qualitative difference: phenoxyphenyl urea scaffold provides a validated but lower-potency starting point; optimized derivatives needed for high potency. |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This validates the (4-phenoxyphenyl)urea core as a pharmacophore for p38 inhibition, guiding medicinal chemistry efforts toward anti-inflammatory applications.
- [1] Kulkarni, R., Diwyani, S., Laufer, S., Chandrshekar, V. M., Achaiah, G., Gurav, P., & Habbu, P. (2015). Anti-inflammatory Activities of Phenoxyphenyl Ureas Mediated by Inhibition of p38 Kinase. Current Enzyme Inhibition, 11(2), 116-123. View Source
